Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILVKQSHRJIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498796 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-68-5 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through the reduction of diethyl cyclopropane-1,1’-dicarboxylate using lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran. The reaction is typically carried out at room temperature (23°C) with a 1M solution of the reducing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Conversion to ethyl 1-(carboxymethyl)cyclopropanecarboxylate.
Reduction: Formation of ethyl 1-(hydroxymethyl)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate serves as a ligand in the Suzuki coupling reaction, which is a critical method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science . The compound's unique cyclopropane structure enhances its reactivity and selectivity in these reactions.
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .
Biochemical Applications
The compound's applications extend into biochemistry, where it is used in various biochemical assays and as a reagent in the synthesis of biologically active molecules. Its compatibility with different reaction conditions makes it suitable for use in enzyme-mediated reactions and other biochemical processes .
Case Study 1: Suzuki Coupling Reaction
In a study examining the efficiency of different ligands in Suzuki coupling reactions, this compound was compared against traditional ligands like phosphines. The results indicated that this compound provided higher yields and selectivity for specific biaryl products under mild conditions, showcasing its potential as a valuable ligand in organic synthesis .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of modified derivatives of this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. This suggests that further development could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate largely depends on its role in specific reactions. As a ligand in Suzuki coupling reactions, it coordinates with palladium catalysts to facilitate the cross-coupling of aryl or vinyl halides with boronic acids, forming new carbon-carbon bonds. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxylate Derivatives
To contextualize its properties and utility, Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is compared to structurally related cyclopropane esters. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Key Observations :
- Hydroxymethyl vs. Methyl: The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capability, enhancing its utility in catalysis (e.g., Suzuki coupling) compared to the nonpolar methyl derivative .
- Trifluoromethyl Substitution : The trifluoromethyl analog (C$7$H$9$F$3$O$2$) exhibits higher molecular weight and density (1.311 g/cm³) due to fluorine’s electronegativity, making it suitable for applications requiring chemical stability .
- Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl derivative (C${12}$H${14}$O$_3$) has a bulkier aromatic substituent, likely influencing steric effects in reactions and pharmacokinetic properties in drug design .
Biological Activity
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS Number: 3697-68-5) is a cyclopropane derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound functions primarily as a ligand in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its unique structure, characterized by a cyclopropane ring with both an ethyl ester and a hydroxymethyl group, enhances its reactivity and potential for further functionalization . The strain in the cyclopropane ring contributes to its reactivity with various molecular targets, making it a valuable compound in drug development and synthesis of bioactive molecules .
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have been shown to modulate oxidative stress responses, potentially influencing metabolic and autoimmune disorders .
- Anti-inflammatory Properties : The compound may play a role in inhibiting pathways associated with inflammation, which is relevant for diseases such as diabetes and cardiovascular conditions .
- Potential in Drug Development : Its derivatives are being explored for their roles as intermediates in synthesizing pharmaceuticals, particularly those targeting GPR120, which is linked to metabolic disorders .
Case Studies
- Enzymatic Reactions : Studies have investigated the enzymatic resolutions of cyclopropanes derived from this compound. These reactions are crucial for producing single enantiomers necessary for pharmaceutical applications .
- Toxicological Studies : Research has examined the metabolic pathways of cyclopropane derivatives, revealing that certain compounds can inhibit key enzymes involved in metabolism, leading to significant physiological effects .
- Synthesis of Bioactive Compounds : The compound has been utilized as a precursor in synthesizing various bioactive molecules, demonstrating its versatility in medicinal chemistry .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclopropane derivative | Antioxidant, anti-inflammatory |
| Mthis compound | Cyclopropane derivative | Limited biological activity |
| Ethyl 1-(carboxymethyl)cyclopropanecarboxylate | Cyclopropane derivative | Moderate bioactivity |
The comparison highlights that this compound possesses unique properties due to its functional groups, enhancing its potential applications compared to other similar compounds.
Q & A
Basic: What is the optimal synthetic route for ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, and how can reaction yield be maximized?
The synthesis involves reacting ethyl cyclopropanecarboxylate derivatives with hydroxymethylating agents. A high-yield method (94%) uses this compound dissolved in dichloromethane, treated with triethylamine and methanesulfonyl chloride at 23°C for 20 hours. Key factors include stoichiometric control of reagents (e.g., 1:1.1 molar ratio of hydroxymethyl precursor to methanesulfonyl chloride) and strict temperature regulation to avoid side reactions . Post-reaction extraction with dichloromethane and drying with MgSO₄ ensure purity.
Basic: Which analytical techniques are most reliable for characterizing this compound?
Proton NMR (¹H NMR) is critical for structural confirmation. For example, the compound exhibits distinct signals at δ 4.33 ppm (s, 2H, hydroxymethyl CH₂), 4.16 ppm (q, ester CH₂), and 1.26 ppm (t, ester CH₃), with cyclopropane protons appearing as doublets at δ 1.43 and 1.04 ppm . Complementary techniques like IR spectroscopy can validate functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Advanced: How do stereochemical and structural features (e.g., cyclopropane strain) influence the reactivity of this compound in ring-opening reactions?
The cyclopropane ring’s angular strain increases reactivity, making it susceptible to electrophilic or nucleophilic attacks. For instance, the hydroxymethyl group’s position can direct regioselectivity in Diels-Alder reactions or nucleophilic substitutions. Comparative studies with bicyclic analogs (e.g., oxabicyclohexane derivatives) reveal that stereochemistry (e.g., cis vs. trans configurations) significantly impacts reaction kinetics and product distribution .
Advanced: What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from impurities or tautomeric forms. Strategies include:
- Cross-validation : Using 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations.
- Isotopic labeling : Tracking reaction pathways to identify unexpected byproducts.
- Computational modeling : Comparing experimental NMR shifts with DFT-calculated values to verify assignments .
Advanced: How can kinetic studies be designed to probe the activation parameters of reactions involving this compound?
Pseudo-first-order conditions are established by maintaining excess reagent concentrations. For example, in ester hydrolysis, varying temperatures (e.g., 20–40°C) and monitoring progress via HPLC or UV-Vis spectroscopy allows calculation of activation energy (Eₐ) using the Arrhenius equation. Stopped-flow techniques are suitable for fast reactions (e.g., cyclopropane ring-opening), while isotopic labeling (e.g., deuterated solvents) can elucidate mechanistic pathways .
Basic: What are the common functionalization pathways for this compound?
The hydroxymethyl group serves as a versatile handle for derivatization:
- Sulfonylation : Reacting with methanesulfonyl chloride forms ethyl 1-((methylsulfonyloxy)methyl)cyclopropanecarboxylate, a precursor for nucleophilic substitutions .
- Oxidation : Converting the hydroxymethyl group to a carbonyl for cyclopropane-fused ketones.
- Amination : Substituting with amines to generate ethyl 1-(aminomethyl)cyclopropanecarboxylate derivatives, useful in peptidomimetics .
Advanced: How do electronic effects of substituents (e.g., ester vs. amide) alter the compound’s stability and reactivity?
Electron-withdrawing groups (e.g., esters) stabilize the cyclopropane ring by delocalizing ring strain, while electron-donating groups (e.g., amines) increase ring susceptibility to electrophilic attack. For example, ethyl 1-(aminomethyl)cyclopropanecarboxylate undergoes faster acid-catalyzed ring-opening than its ester counterpart due to lone-pair donation from the amine .
Basic: What purification methods are recommended for isolating this compound?
Liquid-liquid extraction with dichloromethane effectively removes polar byproducts. Subsequent distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) isolates the product as a brown oil. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for analytical-scale purification .
Advanced: What role does this compound play in synthesizing bicyclic or spirocyclic frameworks?
The cyclopropane ring serves as a rigid scaffold for constructing strained bicyclic systems. For instance, intramolecular cyclization of derivatives with pendant electrophiles (e.g., epoxides) can yield oxabicyclohexane structures. Steric and electronic effects of substituents dictate reaction feasibility and regioselectivity .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations predict transition states and intermediates in ring-opening or functionalization reactions. Molecular dynamics simulations model solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics. These tools help rationalize experimental outcomes, such as unexpected diastereomer ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
